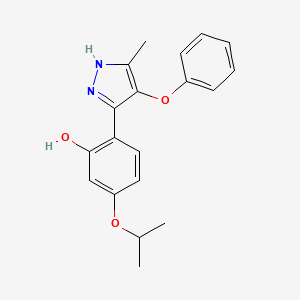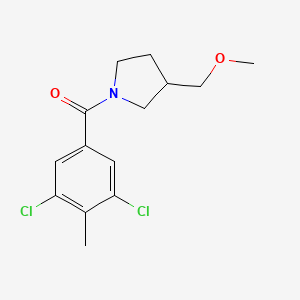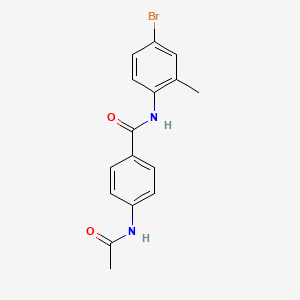![molecular formula C18H21F3N2O3 B5623286 4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B5623286.png)
4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2,2,2-trifluoroethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules related to piperidine derivatives often involves multi-step reactions including bromination, reduction, and elimination reactions. For instance, derivatives of piperidine have been synthesized through a series of steps starting from basic piperidin-4-one and undergoing further reactions to yield novel compounds with potential CCR5 antagonist activity (Bi, 2014).
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be extensively characterized using techniques such as 1H NMR, 13C NMR, and MS. These methods provide detailed insights into the molecular configuration, confirming the presence of key functional groups and the overall structural framework of the compound. For example, novel piperidine derivatives have been characterized to confirm their structure and potential as anti-acetylcholinesterase agents (Sugimoto et al., 1990).
Chemical Reactions and Properties
Piperidine derivatives can participate in a variety of chemical reactions, influenced by their functional groups. The presence of the piperidine ring, for example, is known to play a significant role in the chemical reactivity and biological activity of these compounds. The synthesis of specific piperidine derivatives has led to compounds with significant biological activities, showcasing the diverse chemical properties of these molecules (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, can be influenced by their specific functional groups and molecular geometry. For instance, the synthesis and characterization of specific piperidine derivatives have revealed their crystalline structures, which are crucial for understanding their physical properties and reactivity (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including acidity, basicity, and reactivity towards various reagents, are shaped by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly alter these properties, affecting the compound's behavior in chemical reactions. Studies on the synthesis and reactivity of such derivatives provide insights into their chemical behavior and potential applications (Lebold et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3/c19-18(20,21)11-22-16(24)12-3-5-14(6-4-12)26-15-7-9-23(10-8-15)17(25)13-1-2-13/h3-6,13,15H,1-2,7-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUMZALFLZBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5623205.png)
![4-methyl-1-[(1-{4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butyl}-1H-tetrazol-5-yl)methyl]piperidine](/img/structure/B5623210.png)
![2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5623217.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B5623224.png)


![5-(1H-imidazol-1-ylmethyl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5623244.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5623273.png)
![N-{rel-(3R,4S)-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-propyl-3-pyrrolidinyl}-1-pyrrolidinesulfonamide hydrochloride](/img/structure/B5623284.png)
![5-(acetyloxy)-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5623285.png)

![5-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5623300.png)
![(3aS*,7aR*)-2-[3-(2-furyl)propanoyl]-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5623309.png)